molecular formula C13H20O2 B14306949 5-Octylfuran-2-carbaldehyde CAS No. 116583-70-1

5-Octylfuran-2-carbaldehyde

Cat. No.: B14306949
CAS No.: 116583-70-1
M. Wt: 208.30 g/mol
InChI Key: AHICPBUYXMIYFZ-UHFFFAOYSA-N
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Description

5-Octylfuran-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an octyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octylfuran-2-carbaldehyde can be achieved through several methods. One common approach involves the formylation of 5-octylfuran using Vilsmeier-Haack conditions, which typically involve the reaction of the furan derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . This method provides a straightforward route to introduce the aldehyde functionality at the 2-position of the furan ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for high yield and purity, as well as employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Octylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-Octylfuran-2-carboxylic acid.

    Reduction: 5-Octylfuran-2-methanol.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-Octylfuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of furan chemistry.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Octylfuran-2-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furfural (Furan-2-carbaldehyde): A simpler furan derivative with an aldehyde group at the 2-position, commonly used in the production of resins and as a solvent.

    5-Methylfuran-2-carbaldehyde: Similar structure with a methyl group instead of an octyl group, used in flavor and fragrance industries.

    5-Phenylfuran-2-carbaldehyde: Contains a phenyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

5-Octylfuran-2-carbaldehyde is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role, such as in the design of amphiphilic molecules or in drug delivery systems.

Properties

CAS No.

116583-70-1

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

5-octylfuran-2-carbaldehyde

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3

InChI Key

AHICPBUYXMIYFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(O1)C=O

Origin of Product

United States

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